1-(2-Bromophenyl)azetidin-2-one
Overview
Description
1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of azetidines, such as 1-(2-Bromophenyl)azetidin-2-one, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .Molecular Structure Analysis
The InChI Code for 1-(2-Bromophenyl)azetidin-2-one is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that 1-(2-bromophenyl)azetidin-2-one is planar . Crystal structure studies show this effect exists in the solid as well .Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)azetidin-2-one is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .Scientific Research Applications
Molecular Structure and Conformation
1-(2-Bromophenyl)azetidin-2-one exhibits interesting structural characteristics. Studies have shown that in solution, this compound is planar, contrasting with its related compounds, which are substantially non-planar. This planarity also exists in solid state, as evidenced by crystal structure studies, indicating the potential for unique interactions and reactivities due to this structural attribute (Fujiwara, Varley, & van der Veen, 1977).
Antineoplastic Properties
A significant application of 1-(2-Bromophenyl)azetidin-2-one derivatives is in antineoplastic (anti-cancer) research. Novel conjugates of this compound have been synthesized and screened for antineoplastic activity, displaying promising results, particularly against breast cancer cell lines. These findings indicate potential for future development in antineoplastic drug discovery (Rane et al., 2015).
Potential as Elastase Inhibitors
Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones, closely related to 1-(2-Bromophenyl)azetidin-2-one, has suggested their potential as elastase inhibitors. These compounds have been studied for their interactions with porcine pancreatic elastase, indicating potential applications in therapeutic interventions for diseases involving elastase activity (Beauve et al., 1999).
Tubulin-Targeting Antitumor Agents
Certain derivatives of 1-(2-Bromophenyl)azetidin-2-one have been investigated for their role as tubulin-targeting antitumor agents. These compounds have shown potent antiproliferative effects, disrupting microtubular structure in cancer cells and inducing apoptosis, making them promising candidates for clinical development in cancer therapy (Greene et al., 2016).
Anticancer Activity and Molecular Interactions
Azetidin-2-one derivatives have been evaluated for their anticancer activity, with specific compounds showing cytotoxic effects in cancer cells. Molecular analysis has suggested these compounds affect gene expression related to cytoskeleton regulation and apoptosis, offering insights into their mechanism of action at the molecular level (Olazarán et al., 2017).
Applications in Stereoselective Synthesis
1-(2-Bromophenyl)azetidin-2-one and its derivatives have applications in stereoselective synthesis, particularly in the creation of compounds with cholesterol absorption inhibitor activity. Their use in the synthesis of a variety of biologically active compounds highlights their versatility in medicinal chemistry (Tiwari, Gumaste, & Deshmukh, 2006).
Synthesis and Characterization
The synthesis and characterization of novel azetidin-2-one compounds have been extensively studied. These studies involve the use of various spectroscopic methods, providing valuable insights into the structure and potential applications of these compounds in medicinal chemistry (Saeed, Al-Jadaan, & Abbas, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIFUOAROBBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824381 | |
Record name | 1-(2-Bromophenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)azetidin-2-one | |
CAS RN |
7661-23-6 | |
Record name | 1-(2-Bromophenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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